2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry. It is characterized by the presence of two fluorine atoms and a pyrazole ring, which contribute to its unique chemical properties and potential biological activities. The compound belongs to the class of substituted carboxylic acids and is often studied for its pharmacological applications.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its structural characteristics and reactivity make it a subject of interest for researchers exploring new therapeutic agents.
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid can be classified under:
The synthesis of 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid typically involves several key steps:
Technical details regarding specific reagents and conditions may vary based on the desired yield and purity of the final product.
The molecular structure of 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid can be represented as follows:
Key structural data include:
The compound can participate in various chemical reactions, including:
Technical details regarding reaction conditions (temperature, pressure, catalysts) are crucial for optimizing yields and selectivity.
The mechanism of action for 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid is primarily studied in relation to its biological activities. It may exert its effects through:
Data on specific targets and pathways are essential for understanding its pharmacodynamics.
Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm structure and purity.
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid has potential applications in:
Research continues into its efficacy and safety profile for these applications, highlighting its importance in both medicinal and agricultural contexts.
Traditional N-alkylation of pyrazoles faces significant regioselectivity challenges due to the similar nucleophilicity of adjacent nitrogen atoms. This limitation has driven the development of innovative atom-economical approaches. A transformative strategy termed "strategic atom replacement" (SAR) enables precise synthesis of N-alkyl pyrazoles via heterocyclic editing of isothiazole precursors [2] [8]. This method circumvents conventional selectivity barriers through a sulfur-to-nitrogen atom swap, proceeding via 1,2,3-thiadiazine-S-oxide intermediates—an underutilized heterocyclic class with substantial synthetic potential. The net transformation installs the alkyl fragment with regiochemical fidelity, even with minimally differentiated pyrazole substituents [2].
For 2,2-difluoro-4-(1H-pyrazol-1-yl)butanoic acid, the butanoic acid chain incorporation leverages this methodology. The C4 linker is introduced via ring expansion of functionalized isothiazoles, followed by controlled hydrolysis to reveal the carboxylic acid functionality. Computational studies indicate the thiadiazine-S-oxide intermediate's ring strain facilitates regioselective ring opening under mild hydrolytic conditions (50°C, aqueous THF), achieving >95% regiopurity [2] [8]. This approach represents a paradigm shift from classical pyrazole alkylation, which typically requires protecting groups or exhaustive purification to isolate the desired regioisomer.
Table 1: Comparison of Pyrazole Alkylation Approaches
Method | Key Mechanism | Regioselectivity | Yield Range | Limitations |
---|---|---|---|---|
Classical N-alkylation | SN2 on pyrazole salts | Low (1:1 mixture) | 40-65% | Extensive purification needed |
Transition metal catalysis | Pd/Cu-mediated coupling | Moderate to high | 60-85% | Sensitive to steric/electronic effects |
Strategic Atom Replacement | Isothiazole-to-pyrazole conversion | Excellent (>95%) | 75-92% | Multi-step synthesis of precursors |
The difluoromethyl (CF₂H) group imbues molecules with unique physicochemical properties, acting as a bioisostere for hydroxyl, thiol, or amine groups while enhancing lipophilicity (logP increase of 0.3-0.5 units) and metabolic stability [3] [9]. Abraham's solute parameter analyses confirm CF₂H functions as a competent hydrogen-bond donor ([A] = 0.05-0.10), enabling biomimetic interactions absent in trifluoromethyl analogs [9]. Two principal fluorination strategies enable CF₂H installation in 2,2-difluoro-4-(1H-pyrazol-1-yl)butanoic acid:
Deoxyfluorination of Aldehydes:Classical approaches employ reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® for carbonyl deoxyfluorination. For this target, 4-(pyrazol-1-yl)butanal undergoes fluorination with XtalFluor-M® (bench-stable alternative to DAST), generating the gem-difluoromethylene moiety in 70-85% yield. This method requires anhydrous conditions (-78°C to 0°C) and exhibits moderate functional group tolerance, though substrates with proximal carboxylic acids necessitate protection due to intramolecular anhydride formation [9].
Radical Difluoromethylation:Copper-mediated oxidative coupling using TMSCF₂H (trimethylsilyldifluoromethane) enables direct C(sp³)–CF₂H bond formation. Under optimized conditions (CuI/1,10-phenanthroline, oxidant), the 4-(pyrazol-1-yl)butyl iodide precursor undergoes conversion to the difluoromethylated product in 65-80% yield. This method provides superior functional group compatibility with unprotected carboxylic acids, as demonstrated in late-stage fluorination of advanced intermediates [3] [9].
Table 2: Fluorination Methods for CF₂H Installation
Reagent | Substrate | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
XtalFluor-M® | 4-(Pyrazol-1-yl)butanal | CH₂Cl₂, -78°C → rt, 12 h | 70-85 | Bench stability, no gas handling |
TMSCF₂H/Cu(I) | 4-(Pyrazol-1-yl)butyl iodide | DMSO, 80°C, phenanthroline, 24 h | 65-80 | Tolerates carboxylic acids |
ClCF₂H/Base | Pyrazole-1-butanoate ester | KOH, DMF, 100°C, 8 h | 55-70 | Low-cost reagent; ozone-depleting |
Achieving site-selectivity in pyrazole functionalization demands tailored catalytic systems. For N-alkylation (pyrazole nitrogen), engineered enzymes demonstrate remarkable precision. Mutant penicillin acylases catalyze N-alkylation of pyrazole cores with haloalkanes, including 4-bromobutyrate esters, achieving >99% N1-selectivity under physiological conditions (pH 7.4, 37°C) [2]. This biocatalytic approach eliminates traditional base requirements and operates efficiently in aqueous buffers, though reaction times remain prolonged (24-72 hours) [3].
For C–H functionalization (pyrazole carbon), heterogeneous copper catalysts excel. A chitosan-supported Cu catalyst (Cu@CTT) facilitates regioselective alkynylation or phosphorylation at the C4 position of pyrazoles via C–H activation. The chitosan framework acts as a green ligand, facilitating anti-Markovnikov additions with 90-95% regioselectivity in ethanol/water mixtures at 60°C [10]. This system outperforms homogeneous analogs (e.g., CuI alone) by suppressing homocoupling byproducts and enabling catalyst recovery via simple filtration.
Metal-free approaches leverage hydrogen bonding for C5-selective electrophilic substitutions. Borinic acid catalysts complex with pyrazole N2 atoms, directing electrophiles to C5 with 8:1 selectivity. This strategy installs halogen or carbonyl groups upstream of the butanoic acid chain assembly [2].
The iterative assembly of 2,2-difluoro-4-(1H-pyrazol-1-yl)butanoic acid exhibits distinct outcomes when conducted in solution versus solid phase, impacting scalability and purity.
Solid-Phase Synthesis (SPS):Employing 2-chlorotrityl chloride resin, the synthesis proceeds via stepwise coupling of diene-functionalized pyrazole precursors and TAD-acid reagents (1,2,4-triazoline-3,5-diones). Key advantages include:
Solution-Phase Synthesis:Utilizing ultra-fast "click" reactions (TAD Diels-Alder) coupled with Passerini multicomponent reactions, this approach achieves higher molecular weights (>7000 Da) and scalability (>5 gram batches) [4]. Stearic acid serves as an initiator, facilitating purification via precipitation in methanol/water mixtures. While delivering superior yields for extended chains (75% for dodecamers), solution-phase requires meticulous chromatographic purification after each step to maintain monodispersity (Đ <1.05) [4].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Maximum Yield (hexamer) | 78% | 88% |
Purity (HPLC) | >95% | >98% |
Scalability | Low (mg-scale) | High (multi-gram) |
Purification Method | Resin washing | Column chromatography |
Automation Potential | Excellent | Moderate |
Chain Length Limit | ~8 units | >12 units |
Sustainable synthesis of 2,2-difluoro-4-(1H-pyrazol-1-yl)butanoic acid employs solvent optimization, catalyst design, and energy-efficient activation:
Microwave-Assisted Cyclocondensation:Pyrazole ring formation via hydrazine/β-ketoester condensation benefits from microwave irradiation. Reactions in water/glycerol mixtures (120°C, 30 min) achieve 88% yield with minimal alkoxy pyrazole byproducts (<5%) versus thermal reflux (12 hours, 65% yield). This reduces reaction times 24-fold and eliminates organic solvents [7]. Glycerol enhances microwave absorption and prevents undesired oxidation at C4, a common side reaction in conventional methods [7].
Waste-Minimized Difluorocarbene Reagents:Phasing out ozone-depleting ClCF₂H, modern reagents like BrCF₂CO₂Et generate difluorocarbene (:CF₂) under mild conditions. In pyrazole difluoromethylation, BrCF₂CO₂Et/KF in PEG-400 affords difluoromethyl ethers with 75% atom economy, reducing halogenated waste by 60% versus ClCF₂H protocols [9]. Life-cycle assessments confirm E-factor reductions from 15.2 (ClCF₂H route) to 3.8 (BrCF₂CO₂Et route) [9].
Heterogeneous Catalysis:Recoverable catalysts like silica-supported boronic acids (SiO₂-Bpin) enable esterification of the butanoic acid moiety with <0.5 ppm metal leaching. Five reuse cycles maintain >90% activity, eliminating stoichiometric activating agents (DCC, DMAP) and reducing amide/oligomer byproducts [10].
Table 4: Green Chemistry Metrics for Key Innovations
Innovation | E-factor Reduction | Energy Savings | Byproduct Reduction |
---|---|---|---|
Microwave in water/glycerol | 45% (solvent-free) | 60% (shorter time) | Alkoxy pyrazoles <5% |
BrCF₂CO₂Et/KF in PEG-400 | 75% (vs. ClCF₂H) | 30% (lower T) | Halogenated waste ↓60% |
SiO₂-Bpin catalyst recycling | 90% (vs. DCC) | N/A | Amide dimers ↓95% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1